molecular formula C20H14Cl2N2O5S B3508591 4-[2,4-DICHLORO-5-(PHENYLCARBAMOYL)BENZENESULFONAMIDO]BENZOIC ACID

4-[2,4-DICHLORO-5-(PHENYLCARBAMOYL)BENZENESULFONAMIDO]BENZOIC ACID

Cat. No.: B3508591
M. Wt: 465.3 g/mol
InChI Key: ZRQJVMRJBGWMRM-UHFFFAOYSA-N
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Description

4-[2,4-Dichloro-5-(phenylcarbamoyl)benzenesulfonamido]benzoic acid is a complex organic compound characterized by the presence of multiple functional groups, including dichlorobenzene, phenylcarbamoyl, and benzenesulfonamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,4-dichloro-5-(phenylcarbamoyl)benzenesulfonamido]benzoic acid typically involves multiple steps:

    Chlorosulfonation: The starting material, 2,4-dichlorobenzoic acid, undergoes chlorosulfonation to introduce the sulfonyl chloride group.

    Amidation: The sulfonyl chloride intermediate is then reacted with aniline to form the sulfonamide.

    Carbamoylation: The sulfonamide is further reacted with phenyl isocyanate to introduce the phenylcarbamoyl group.

    Final Coupling: The resulting intermediate is coupled with 4-aminobenzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2,4-Dichloro-5-(phenylcarbamoyl)benzenesulfonamido]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The dichlorobenzene moiety can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamido and carbamoyl groups.

    Hydrolysis: The amide and sulfonamide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

    Substitution: Formation of substituted derivatives with various nucleophiles.

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols from the reduction of amide or sulfonamide groups.

    Hydrolysis: Formation of corresponding carboxylic acids and amines.

Scientific Research Applications

4-[2,4-Dichloro-5-(phenylcarbamoyl)benzenesulfonamido]benzoic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

    Biological Studies: Used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-[2,4-dichloro-5-(phenylcarbamoyl)benzenesulfonamido]benzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or microbial growth.

    Pathways Involved: It may inhibit specific enzymes or block receptor sites, leading to reduced inflammation or microbial activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic Acid: Shares the dichlorobenzene moiety but lacks the sulfonamido and phenylcarbamoyl groups.

    4-Aminobenzoic Acid: Contains the benzoic acid core but lacks the dichlorobenzene and sulfonamido groups.

    Phenylcarbamoyl Derivatives: Compounds with similar phenylcarbamoyl groups but different core structures.

Uniqueness

4-[2,4-Dichloro-5-(phenylcarbamoyl)benzenesulfonamido]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[[2,4-dichloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O5S/c21-16-11-17(22)18(10-15(16)19(25)23-13-4-2-1-3-5-13)30(28,29)24-14-8-6-12(7-9-14)20(26)27/h1-11,24H,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQJVMRJBGWMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2,4-DICHLORO-5-(PHENYLCARBAMOYL)BENZENESULFONAMIDO]BENZOIC ACID
Reactant of Route 2
4-[2,4-DICHLORO-5-(PHENYLCARBAMOYL)BENZENESULFONAMIDO]BENZOIC ACID
Reactant of Route 3
Reactant of Route 3
4-[2,4-DICHLORO-5-(PHENYLCARBAMOYL)BENZENESULFONAMIDO]BENZOIC ACID
Reactant of Route 4
4-[2,4-DICHLORO-5-(PHENYLCARBAMOYL)BENZENESULFONAMIDO]BENZOIC ACID
Reactant of Route 5
Reactant of Route 5
4-[2,4-DICHLORO-5-(PHENYLCARBAMOYL)BENZENESULFONAMIDO]BENZOIC ACID
Reactant of Route 6
4-[2,4-DICHLORO-5-(PHENYLCARBAMOYL)BENZENESULFONAMIDO]BENZOIC ACID

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